3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(2R)-2-pyrrolidinylmethyl]amino]-3-cyclobutene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(2R)-2-pyrrolidinylmethyl]amino]-3-cyclobutene-1,2-dione is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of trifluoromethyl groups, which contribute to its high reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(2R)-2-pyrrolidinylmethyl]amino]-3-cyclobutene-1,2-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the trifluoromethylated aniline derivative:
Cyclobutene ring formation: The next step involves the formation of the cyclobutene ring through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch reactors: Used for small to medium-scale production.
Continuous flow reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(2R)-2-pyrrolidinylmethyl]amino]-3-cyclobutene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.
Scientific Research Applications
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(2R)-2-pyrrolidinylmethyl]amino]-3-cyclobutene-1,2-dione has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(2R)-2-pyrrolidinylmethyl]amino]-3-cyclobutene-1,2-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its reactivity, allowing it to interact with various enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- **3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]amino]-3-cyclobutene-1,2-dione .
- **3,5-Bis(trifluoromethyl)aniline .
- **3,5-Bis(trifluoromethyl)phenylacetonitrile .
Uniqueness
The uniqueness of 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(2R)-2-pyrrolidinylmethyl]amino]-3-cyclobutene-1,2-dione lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its trifluoromethyl groups contribute to its high stability and reactivity, making it a valuable compound in various scientific research applications.
Properties
Molecular Formula |
C17H15F6N3O2 |
---|---|
Molecular Weight |
407.31 g/mol |
IUPAC Name |
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(2R)-pyrrolidin-2-yl]methylamino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C17H15F6N3O2/c18-16(19,20)8-4-9(17(21,22)23)6-11(5-8)26-13-12(14(27)15(13)28)25-7-10-2-1-3-24-10/h4-6,10,24-26H,1-3,7H2/t10-/m1/s1 |
InChI Key |
UGWHNGHXJQANLX-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)CNC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1CC(NC1)CNC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.